Direct Head-to-Head Comparison: Superior Efficacy vs. Ibuprofen and Riluzole in ALS Mouse Model
In a direct comparative study using the SOD1G93A transgenic mouse model of ALS, crisdesalazine (AAD-2004) demonstrated superior therapeutic efficacy compared to both ibuprofen and the standard-of-care ALS drug riluzole [1]. The study reported that crisdesalazine reduced autophagosome formation, axonopathy, and motor neuron degeneration, leading to improved motor function and increased lifespan. The authors explicitly concluded that crisdesalazine was 'superior to ibuprofen or riluzole' in these assays [1].
| Evidence Dimension | Overall Therapeutic Efficacy |
|---|---|
| Target Compound Data | Reduced autophagosome formation, axonopathy, and motor neuron degeneration; improved motor function and increased life span. |
| Comparator Or Baseline | Ibuprofen and Riluzole |
| Quantified Difference | AAD-2004 was superior to ibuprofen or riluzole. |
| Conditions | SOD1G93A transgenic mouse model of amyotrophic lateral sclerosis (ALS) [1]. |
Why This Matters
This direct, comparator-based evidence establishes crisdesalazine's functional superiority over a widely used NSAID (ibuprofen) and the only approved ALS drug (riluzole) in a gold-standard preclinical model, providing a strong, data-driven rationale for its selection in ALS-focused research.
- [1] Shin JH, Lee YA, Lee JK, Lee YB, Cho W, Im S, et al. AAD-2004, a potent spin trapping molecule and microsomal prostaglandin E synthase-1 inhibitor, shows safety and efficacy in a mouse model of ALS. Nat Prec. 2010. DOI: 10.1038/npre.2010.5237.1. View Source
